4-Ethoxy-2-fluorotoluene
Overview
Description
4-Ethoxy-2-fluorotoluene: is an organic compound with the molecular formula C9H11FO . It is a derivative of toluene, where the methyl group is substituted with an ethoxy group and a fluorine atom. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxy-2-fluorotoluene can be synthesized through a multi-step process. One common method involves the reaction of 3-fluoro-4-methylphenol with iodoethane in the presence of a base such as potassium carbonate in N,N-dimethylformamide at elevated temperatures (around 80°C) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-fluorotoluene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the hydrogen atom on the aromatic ring with an electrophile. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or alkanes.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like or in the presence of a catalyst such as .
Oxidation: Reagents such as or .
Reduction: Reagents like or .
Major Products:
Electrophilic Aromatic Substitution: Substituted derivatives like .
Oxidation: Products like .
Reduction: Products like .
Scientific Research Applications
4-Ethoxy-2-fluorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which are important in drug discovery and development.
Medicine: Fluorinated compounds like this compound are often explored for their potential use in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-fluorotoluene depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets. Fluorine’s high electronegativity can enhance the compound’s binding affinity to enzymes or receptors, affecting various molecular pathways.
Comparison with Similar Compounds
- 4-Ethoxy-2-chlorotoluene
- 4-Ethoxy-2-bromotoluene
- 4-Methoxy-2-fluorotoluene
Comparison: 4-Ethoxy-2-fluorotoluene is unique due to the presence of both an ethoxy group and a fluorine atom. This combination imparts distinct electronic and steric properties, making it different from its analogs. For example, the fluorine atom can significantly alter the compound’s reactivity compared to its chlorine or bromine counterparts, while the ethoxy group can influence solubility and interaction with other molecules.
Properties
IUPAC Name |
4-ethoxy-2-fluoro-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPRAPVSEQLUAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300816 | |
Record name | 4-Ethoxy-2-fluoro-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305322-96-6 | |
Record name | 4-Ethoxy-2-fluoro-1-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305322-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-2-fluoro-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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